2-trifluoromethanesulfinylacetic acid
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Overview
Description
2-Trifluoromethanesulfinylacetic acid is an organosulfur compound with the molecular formula C3H3F3O3S. It is known for its versatility as a synthetic reagent and its applications in various fields of chemistry and industry. This compound is characterized by the presence of a trifluoromethyl group attached to a sulfinylacetic acid moiety, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Trifluoromethanesulfinylacetic acid can be synthesized through several methods. One common approach involves the reaction of trifluoromethanesulfonic acid with acetic anhydride under controlled conditions. The reaction typically requires a catalyst and is carried out at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves the electrochemical fluorination of methanesulfonic acid, followed by hydrolysis and reprotonation to obtain the desired product. This method is favored for its scalability and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Trifluoromethanesulfinylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into corresponding sulfides.
Substitution: It can participate in nucleophilic substitution reactions, where the trifluoromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. These reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions include trifluoromethanesulfonic acid, trifluoromethyl sulfides, and various substituted derivatives depending on the nucleophile used .
Scientific Research Applications
2-Trifluoromethanesulfinylacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound is utilized in the synthesis of biologically active molecules and as a building block for pharmaceuticals.
Medicine: It plays a role in the development of drugs and therapeutic agents due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-trifluoromethanesulfinylacetic acid involves its ability to act as a strong acid and a nucleophile. It can protonate substrates, facilitating various chemical transformations. The trifluoromethyl group enhances its reactivity by stabilizing the transition states and intermediates formed during reactions. This compound targets molecular pathways involving protonation and nucleophilic substitution .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include trifluoromethanesulfonic acid, trifluoromethyl sulfenyl chloride, and trifluoromethyl sulfides. These compounds share the trifluoromethyl group but differ in their functional groups and reactivity .
Uniqueness
2-Trifluoromethanesulfinylacetic acid is unique due to its combination of the trifluoromethyl group with a sulfinylacetic acid moiety, which imparts distinct chemical properties. Its versatility as a reagent and its applications in various fields make it a valuable compound in scientific research and industry .
Properties
CAS No. |
2408-16-4 |
---|---|
Molecular Formula |
C3H3F3O3S |
Molecular Weight |
176.1 |
Purity |
95 |
Origin of Product |
United States |
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